2-[2-(4-Bromophenyl)propyl]pyridine chemical properties
2-[2-(4-Bromophenyl)propyl]pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)pyridine
A Note on the Topic: Initial research for the compound "2-[2-(4-Bromophenyl)propyl]pyridine" did not yield specific technical data. However, extensive information is available for the structurally related and synthetically significant compound, 2-(4-Bromophenyl)pyridine . This guide provides a comprehensive technical overview of the latter, as it is likely the intended subject of interest for researchers in drug development and materials science.
Introduction and Overview
2-(4-Bromophenyl)pyridine is a biaryl heterocyclic compound that serves as a cornerstone building block in several advanced scientific fields. Its structure, featuring a pyridine ring linked to a bromophenyl moiety, provides two key points of chemical functionality: the nitrogen atom on the pyridine ring, which acts as a ligand for metal coordination, and the carbon-bromine bond, which is a versatile handle for carbon-carbon bond formation via cross-coupling reactions.
This unique combination of properties makes 2-(4-Bromophenyl)pyridine a highly valuable precursor in the rational design of organic semiconductors, particularly as a ligand in phosphorescent metal complexes for Organic Light-Emitting Diodes (OLEDs).[1] Furthermore, its scaffold is prevalent in medicinal chemistry as an intermediate for synthesizing biologically active molecules with potential therapeutic applications.[2]
| Identifier | Value |
| IUPAC Name | 2-(4-bromophenyl)pyridine[3] |
| CAS Number | 63996-36-1[4] |
| Molecular Formula | C₁₁H₈BrN[4] |
| Molecular Weight | 234.10 g/mol |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)Br[3] |
| InChI Key | FBQFCXDBCPREBP-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and solubility of 2-(4-Bromophenyl)pyridine are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange powder/crystal | [5] |
| Melting Point | 61.0 - 65.0 °C | |
| Boiling Point | 322.3 °C at 760 mmHg | |
| Storage | Store at room temperature in a dry, well-ventilated area | [6] |
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing 2-(4-Bromophenyl)pyridine is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and excellent functional group tolerance. The reaction couples an aryl halide (or triflate) with an aryl boronic acid (or ester).
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis involves the reaction of 2-chloropyridine with 4-bromophenylboronic acid. This choice is often made for economic reasons, as 2-chloropyridine can be more cost-effective than 2-bromopyridine, and the reactivity of the C-Cl bond is sufficient with modern palladium catalysts.
Caption: High-level workflow for the synthesis of 2-(4-Bromophenyl)pyridine.
Detailed Experimental Protocol (Suzuki Coupling)
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Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromophenylboronic acid (1.0 eq), 2-chloropyridine (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol (e.g., 4:1 ratio), followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.5 eq). The base is crucial for the transmetalation step in the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 12-24 hours. The inert atmosphere is critical to prevent the oxidation and degradation of the palladium(0) catalyst.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 2-(4-Bromophenyl)pyridine.
Catalytic Cycle Mechanism
The efficacy of the Suzuki coupling lies in its self-sustaining catalytic cycle, which efficiently constructs the C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show signals exclusively in the aromatic region.[7]
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
| 8.63 - 8.71 | 1H (Pyridine, H6) | Multiplet |
| 7.83 - 7.90 | 2H (Bromophenyl) | Multiplet |
| 7.65 - 7.77 | 2H (Pyridine, H3, H4) | Multiplet |
| 7.55 - 7.62 | 2H (Bromophenyl) | Multiplet |
| 7.21 - 7.26 | 1H (Pyridine, H5) | Multiplet |
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows 9 distinct signals for the 11 carbon atoms due to symmetry in the bromophenyl ring.[7]
| Chemical Shift (δ, ppm) | Assignment |
| 156.2 | C (Pyridine, C2) |
| 149.7 | C (Pyridine, C6) |
| 138.2 | C (Bromophenyl, C1') |
| 136.8 | C (Pyridine, C4) |
| 131.8 | C (Bromophenyl, C3'/C5') |
| 128.4 | C (Bromophenyl, C2'/C6') |
| 123.4 | C (Pyridine, C5) |
| 122.4 | C (Bromophenyl, C4') |
| 120.3 | C (Pyridine, C3) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule. Data is typically acquired from a thin film or a KBr pellet.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3100 | C-H Aromatic Stretch | Medium |
| 1580 - 1610 | C=C Aromatic Ring Stretch | Strong |
| 1450 - 1500 | C=N Pyridine Ring Stretch | Strong |
| 1000 - 1020 | C-Br Stretch | Strong |
| 700 - 850 | C-H Aromatic Out-of-Plane Bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For 2-(4-Bromophenyl)pyridine, the most telling feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
Expected Molecular Ion (M⁺): m/z ≈ 233 (for ⁷⁹Br) and 235 (for ⁸¹Br)
-
High-Resolution MS (HRMS): Provides an exact mass that can confirm the molecular formula C₁₁H₈BrN.
Reactivity and Applications
The dual functionality of 2-(4-Bromophenyl)pyridine makes it a versatile reagent.
Caption: Key reactivity pathways for 2-(4-Bromophenyl)pyridine.
-
Ligand for Metal Complexes: The pyridine nitrogen readily coordinates with transition metals like iridium(III), platinum(II), and palladium(II).[8] These complexes are extensively researched for their photophysical properties and are used as phosphorescent emitters in OLED technology.
-
Intermediate in Organic Synthesis: The C-Br bond is a key site for further functionalization. It can undergo Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions to build more complex molecular architectures for pharmaceuticals or advanced materials.[9][10]
-
Supramolecular Chemistry: The 4-bromophenyl-pyridine motif is used to construct phosphorescent guest molecules that can be encapsulated by hosts like cyclodextrins or cucurbiturils, leading to room-temperature phosphorescence in aqueous media for bio-imaging applications.[11]
Safety and Handling
2-(4-Bromophenyl)pyridine is classified as a hazardous substance and requires careful handling to minimize exposure.[3]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[5]
-
References
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
-
2-(4-BroMophenyl)-4,6-diphenylpyridine Safety Data Sheets(SDS). (n.d.). LookChem.
-
2-(4-Bromophenyl)pyridine. (n.d.). PubChem.
-
2-(4-Bromophenyl)pyridine 98.0+%, TCI America™. (n.d.). Fisher Scientific.
-
Supporting Information for: A General and Efficient Copper-Catalyzed Synthesis of Substituted Pyridines. (n.d.). Royal Society of Chemistry.
-
2-(4-Bromophenyl)pyridine, 5G. (n.d.). Labscoop.
-
Safety Data Sheet for 2-(4-Bromophenyl)-1,3-dioxolane. (2009, September 26). Fisher Scientific.
-
Safety Data Sheet for 2-BROMO-3-(4-BROMOPHENYL)PYRIDINE. (2025, April 24). Key Organics.
-
2-(4-Bromophenyl)pyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
-
Moustafa, M. S., Al-Mousawi, S. M., El-Seedi, H. R., & Elnagdi, M. H. (2012). Reactivity of 2-(1-(4-bromophenyl)-2-thiocyanatoethylidene)malononitrile (3). ResearchGate.
-
El-Hashash, M. A., & Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H-3,1-BENZOXAZINE-4-ONE. Bibliomed.
-
α-(4-Bromophenyl)-2-pyridineacetonitrile. (n.d.). CymitQuimica.
-
Synthesis of pyridines. (n.d.). Organic Chemistry Portal.
-
bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). MDPI.
-
Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. (n.d.). ResearchGate.
-
A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025, August 7). ResearchGate.
-
Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (2022, October 27). Royal Society of Chemistry.
-
2-(2-Bromophenyl)pyridine. (n.d.). Chem-Impex.
-
2-Bromopyridine(109-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. (n.d.). TSI Journals.
-
2-(4-Bromophenyl)pyridine. (n.d.). Sigma-Aldrich.
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
-
Supporting Information for: Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). Royal Society of Chemistry.
-
2-(4-bromophenyl)pyridine (C11H8BrN). (n.d.). PubChemLite.
-
Cucurbit[6]uril Confinement-Based Secondary Coassembly for High-Efficiency Phosphorescence Energy Transfer Behavior. (2023). JACS Au.
-
2-(4-Bromophenyl)pyridine. (n.d.). BLD Pharm.
-
Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). Acta Crystallographica Section E.
-
Purely organic light-harvesting phosphorescence energy transfer by β-cyclodextrin pseudorotaxane for mitochondria targeted imaging. (2020). Chemical Science.
Sources
- 1. 63996-36-1|2-(4-Bromophenyl)pyridine|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)pyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 2-(4-Bromophenyl)pyridine, 5G | Labscoop [labscoop.com]
- 6. keyorganics.net [keyorganics.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CAS 85750-24-9: α-(4-Bromophenyl)-2-pyridineacetonitrile [cymitquimica.com]
- 10. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 11. Purely organic light-harvesting phosphorescence energy transfer by β-cyclodextrin pseudorotaxane for mitochondria targeted imaging - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05343K [pubs.rsc.org]
- 12. lookchem.com [lookchem.com]
- 13. fishersci.com [fishersci.com]
